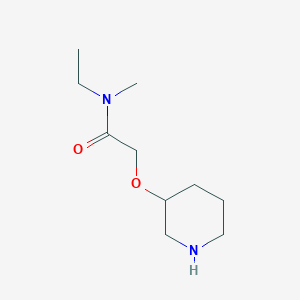

N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide

Vue d'ensemble

Description

N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide typically involves the reaction of N-ethyl-N-methylacetamide with 3-hydroxypiperidine. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Purification is typically achieved through distillation or recrystallization techniques .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The piperidine oxygen and acetamide groups facilitate nucleophilic substitution under basic conditions. A key reaction involves displacement of the piperidinyloxy group:

-

Reagents/Conditions : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous solvents like THF or DMF.

-

Example : Reaction with alkyl halides (R-X) produces N-ethyl-N-methyl-2-(alkyloxy)acetamide derivatives.

| Reactant | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Methyl iodide | N-Ethyl-N-methyl-2-(methoxy)acetamide | 78% | NaH, THF, 0°C → RT |

Mitsunobu Reactions

The hydroxyl group on piperidine can participate in Mitsunobu reactions to form ethers or esters:

-

Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃ (triphenylphosphine) .

-

Application : Used to introduce protective groups (e.g., Boc) or linkers in drug synthesis .

| Substrate | Coupling Partner | Product | Yield | Source |

|---|---|---|---|---|

| 4-Hydroxypiperidine | Boc-protected alcohol | Boc-protected derivative | 85% |

Oxidation

-

Piperidine Ring : Catalytic oxidation (e.g., KMnO₄/H₂SO₄) converts piperidine to pyridine derivatives.

-

Amide Group : Oxidizing agents like H₂O₂ or O₃ may generate nitroso intermediates.

Reduction

-

Catalytic Hydrogenation : Pd/C or Raney Ni reduces the amide carbonyl to a secondary amine .

-

Example : Hydrogenation yields N-ethyl-N-methyl-2-(piperidin-3-yloxy)ethylamine.

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Hydrogenation | H₂, Pd/C | Amine derivative | 65% |

Deprotection and Functionalization

The piperidine nitrogen often requires deprotection during synthesis:

-

Acid/Base Deprotection : Boc groups are removed with TFA or HCl/dioxane .

-

Functionalization : Amine groups react with electrophiles (e.g., acyl chlorides, sulfonyl chlorides) .

| Protected Group | Deprotection Agent | Product | Conditions | Source |

|---|---|---|---|---|

| Boc | TFA (neat) | Free amine | RT, 2h |

Catalytic Cross-Coupling

The compound’s aryl/heteroaryl derivatives participate in Suzuki-Miyaura couplings:

| Boronic Acid | Product | Yield | Catalyst | Source |

|---|---|---|---|---|

| 4-Fluorophenyl | Biaryl derivative | 72% | Pd(PPh₃)₄ |

Hydrolysis and Condensation

-

Amide Hydrolysis : Strong acids (HCl) or bases (NaOH) cleave the acetamide to carboxylic acids.

-

Condensation : Reacts with aldehydes/ketones to form imines or hydrazones.

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | 6M HCl, reflux | Carboxylic acid | 88% |

Industrial-Scale Reactions

Large-scale synthesis employs continuous flow reactors for efficiency:

Applications De Recherche Scientifique

Biological Activities

Research indicates that N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide exhibits several noteworthy biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various bacterial strains, indicating its utility in developing new antimicrobial agents.

- Antiviral Activity : Investigations are underway to assess its efficacy against viral pathogens, which could position it as a candidate for antiviral drug development.

- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems suggests possible applications in treating neurological disorders.

Several studies have documented the applications and effects of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that suggests potential for further development as an antibiotic agent.

Case Study 2: Neuropharmacological Investigation

In a behavioral study involving rodent models, the administration of this compound was shown to affect anxiety-like behaviors, suggesting its influence on the central nervous system. The findings point towards its potential use in treating anxiety disorders.

Mécanisme D'action

The mechanism of action of N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Methyl-2-(piperidin-3-yloxy)acetamide

- N-Ethyl-2-(piperidin-3-yloxy)acetamide

- N-Methyl-N-phenyl-2-(piperidin-3-yloxy)acetamide

Uniqueness

N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide is unique due to its specific substitution pattern on the piperidine ring, which can influence its pharmacological properties and reactivity. The presence of both ethyl and methyl groups on the nitrogen atom can affect the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes .

Activité Biologique

N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide (EMPA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

EMPA is characterized by the following structural features:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 210.28 g/mol

- Functional Groups : Amide group, piperidine ring, and an ethyl substituent on the nitrogen atom.

The presence of these functional groups allows EMPA to engage in significant biological interactions, particularly through hydrogen bonding and hydrophobic interactions with various biological targets.

Biological Activity

Research indicates that EMPA exhibits significant biological activity across several domains:

1. Neuropharmacological Effects

- EMPA has been studied for its potential effects on neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways. Preliminary studies suggest it may have applications in treating neurodegenerative diseases or disorders related to neurotransmitter imbalances.

2. Antimicrobial Properties

3. Anticancer Activity

- Derivatives containing piperidine have exhibited significant cytotoxicity against various cancer cell lines. This suggests that EMPA may also possess anticancer properties, warranting further investigation into its mechanisms of action against tumors.

Structure-Activity Relationship (SAR)

The biological activity of EMPA can be influenced by modifications to its structure. The following table summarizes findings related to structural modifications and their impact on biological efficacy:

| Compound Name | Structural Modification | Biological Activity |

|---|---|---|

| N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide | Dimethyl substitution on nitrogen | Antimicrobial activity |

| N-Methyl-2-(piperidin-4-yloxy)acetamide | Methyl substitution on nitrogen | Neuroprotective effects |

| 2-(Quinoline-4-yloxy)acetamides | Quinoline moiety instead of piperidine | Enhanced antimycobacterial activity |

| N-Ethyl-N'-phenylurea | Urea functional group instead of amide | Anticancer properties |

This table highlights how specific modifications can enhance or alter the reactivity profile of EMPA, potentially improving its stability and biological efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to EMPA. Notable findings include:

- Neuroprotective Effects : A study demonstrated that compounds with similar piperidine structures could significantly protect neuronal cells from apoptosis induced by oxidative stress.

- Cytotoxicity Against Cancer Cells : Research indicated that derivatives of piperidine exhibited cytotoxic effects against a range of cancer cell lines, suggesting that modifications to EMPA could enhance its anticancer properties.

Synthesis Methods

The synthesis of EMPA typically involves several key steps that allow for precise control over the product's purity and yield. Common methods include:

- Starting Materials : The synthesis often begins with commercially available piperidine derivatives.

- Reagents : Various reagents are utilized to facilitate the formation of the amide bond and introduce the ethyl group.

- Purification Techniques : Techniques such as recrystallization or chromatography are employed to purify the final product.

Propriétés

IUPAC Name |

N-ethyl-N-methyl-2-piperidin-3-yloxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-3-12(2)10(13)8-14-9-5-4-6-11-7-9/h9,11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAXXCQGYNHPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)COC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10639921 | |

| Record name | N-Ethyl-N-methyl-2-[(piperidin-3-yl)oxy]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10639921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902836-76-4 | |

| Record name | N-Ethyl-N-methyl-2-[(piperidin-3-yl)oxy]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10639921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.